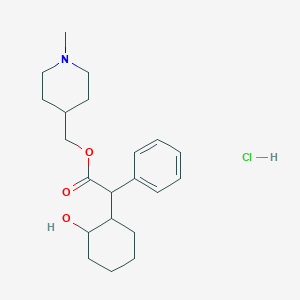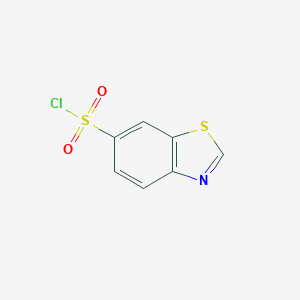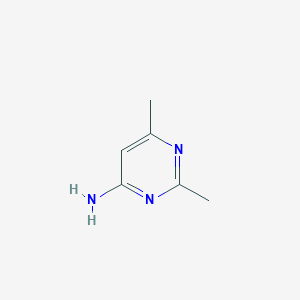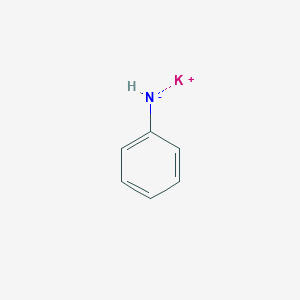
Propargyl mesylate
Übersicht
Beschreibung
Propargyl mesylate is a compound that contains a propargyl group, which is a functional group of 2-propynyl with the structure CH≡C−CH2− . It is an alkyl group derived from propyne . The term propargylic refers to a saturated position (sp3 -hybridized) on a molecular framework next to an alkynyl group .
Synthesis Analysis
The synthesis of propargyl derivatives has seen significant progress in recent years . A common method involves the use of propargylsilanes, which allows for deoxygenative bispropargylation through the double catalytic addition of the corresponding allenylgold intermediate to the synergistically activated carbonyl moiety . Another approach involves the use of propargyl β-ketoesters, which when subjected to a chiral copper catalyst, undergoes asymmetric decarboxylative propargylic alkylation .Molecular Structure Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The presence of three important functional groups, namely the acetylene bond conjugated with the ester moiety, and the hydroxyl group of the propargyl unit in the structure of these compounds, make them highly versatile and applicable to many useful synthetic transformations .Chemical Reactions Analysis
Propargyl compounds play a crucial role in organic synthesis due to the highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . In many examples, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Building Blocks
Propargyl mesylate is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Catalysts and Catalytic Systems
The propargyl group plays a significant role in the development of catalysts and catalytic systems . For instance, the development of a tethered bis- (8-quinolinato) (TBOx) chromium complex was successfully used as a highly stereoselective catalyst for several asymmetric reactions .
Homopropargylic Reagents
Propargyl mesylate is used in the synthesis of homopropargylic reagents . An efficient protocol for the synthesis of homopropargylic alcohols in moderate to good yields was reported that utilized propargyl carbonates .
Allenes Synthesis
Allenes are valuable organic molecules that feature unique physical and chemical properties . They are often found in natural products and act as versatile building blocks for the access of complex molecular targets, such as natural products, pharmaceuticals, and functional materials . Propargyl mesylate plays a crucial role in the radical synthesis of allenes .
Radical Transformations
The addition of a radical to the C–C double bond of a 1,3-enyne generates a propargylic radical species, which can resonance to an allenyl radical species, and the allene product will be sequentially produced . This highlights the importance of propargyl mesylate in radical transformations .
Synthesis of Propargyl Alcohol and Allenyl Alcohols
A simple, practical, and high chemo-selective method for the synthesis of propargyl alcohol and allenyl alcohols via Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides has been established .
Wirkmechanismus
Target of Action
Propargyl mesylate, a propargylamine, is primarily targeted at the enzyme monoamine oxidase type B (MAO-B) . MAO-B plays a crucial role in the inactivation of biogenic and diet-derived amines in the central nervous system . It is responsible for metabolizing dopamine in the central nervous system .
Mode of Action
The mode of action of propargyl mesylate involves a reaction pathway that includes an η3-allenylmetal intermediate . This intermediate gives rise to a (σ-allenylic)metal complex and a (σ-propargylic)metal complex . The attack of a nucleophile on the (σ-allenylic)metal complex affords allene derivatives, while the attack on the (σ-propargylic)metal complex provides the propargyl substitution products .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .
Pharmacokinetics
Rasagiline, a propargylamine, is rapidly absorbed by the gastrointestinal tract and readily crosses the blood-brain barrier . The mean terminal elimination half-life (t1/2) of rasagiline is longer than that of its tablet form . The mean dose-normalized maximum plasma concentration (Cmax,norm(dose)) of the tablet form is twofold higher than that of the transdermal patch groups . The mean dose-normalized areas under the concentration-time curve (AUCnorm(dose)) of rasagiline transdermal patch doses are fourfold and sevenfold higher than that of the tablet dose, respectively . Cumulative urinary excretion is about 0.2% of the total dose .
Result of Action
The inhibition of MAO-B by propargyl mesylate should tend to restore dopamine levels towards normal values and thus improve conditions such as Parkinson’s disease . Inhibition of MAO-B activity by rasagiline is dose-dependent, and the maximal inhibition ranges from 73.9% to 94.1% at doses ranging from 1.25 to 2.5 mg .
Action Environment
The action of propargyl mesylate can be influenced by environmental factors. The time to reach maximum inhibition of platelet MAO-B activity decreased as the rasagiline transdermal patch dose increased . The rasagiline transdermal patch was safe and well tolerated in healthy Chinese subjects .
Safety and Hazards
Zukünftige Richtungen
Propargyl compounds and their derivatives are used to synthesize heterocycles due to their special structure, the reactivity of the carbon–carbon triple bond, and the presence of oxygen/nitrogen heteroatom . The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .
Eigenschaften
IUPAC Name |
prop-2-ynyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAHJGWVERXJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308323 | |
| Record name | propargyl mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16156-58-4 | |
| Record name | 2-Propyn-1-ol, methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propargyl mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propynyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes propargyl mesylate a useful reagent in organic synthesis?
A1: Propargyl mesylate contains a propargylic group, which is highly susceptible to nucleophilic attack. The mesylate group (-OSO2CH3) serves as an excellent leaving group, facilitating substitution reactions. This combination enables propargyl mesylate to participate in various reactions, leading to the formation of allenes, alkynes, and other valuable compounds. [, , , ]
Q2: How is propargyl mesylate used in the synthesis of allenes?
A2: Propargyl mesylate undergoes palladium-catalyzed coupling reactions with organozinc reagents to afford trisubstituted allenes. [] This reaction proceeds with high stereoselectivity, allowing the synthesis of optically active fluorine-containing allenes from chiral propargyl mesylates without loss of enantiomeric purity. [] Organocopper reagents also react with propargyl mesylate via an SN2' substitution mechanism, followed by cycloisomerization, generating N-fused heterocycles. [, ]
Q3: Can you explain the role of propargyl mesylate in synthesizing skipped 1,4-diynes?
A3: Alkynylalanes react effectively with propargyl electrophiles like propargyl mesylate and propargyl diethylphosphates. This reaction offers a convenient, high-yielding, and copper-free route to synthesize skipped 1,4-diynes with high regioselectivity. []
Q4: How does the structure of the organometallic reagent influence the reaction outcome with propargyl mesylate?
A4: The choice of organometallic reagent significantly impacts the reaction pathway. While organozinc reagents in the presence of a palladium catalyst lead to allene formation [], organocopper reagents primarily result in SN2' substitution products. [, , , ] Furthermore, studies on scalemic acyclic α-(alkoxy)alkyl- and α-(N-carbamoyl)alkylcuprates highlight that lithium cuprates generally provide higher yields but lower enantioselectivities compared to their zinc counterparts. [, ]
Q5: Are there examples of propargyl mesylate participating in diastereoselective reactions?
A5: Yes, nonracemic propargyl mesylates can be converted to allenyl and propargyl trichlorosilanes, which serve as valuable intermediates for the diastereoselective and enantioselective synthesis of homopropargyl and allenylcarbinols. [, ]
Q6: What other heterocyclic compounds can be synthesized using propargyl mesylate as a starting material?
A6: Propargyl mesylate is a valuable precursor for synthesizing various heterocycles. For instance, it is employed in the synthesis of 1-propargylimidazolidine-2,4-dione, a crucial intermediate in insecticide development. [] Additionally, reactions of α-(N-carbamoyl)alkylcuprates with enantioenriched propargyl electrophiles, like propargyl mesylates, lead to the formation of enantioenriched 3-pyrrolines. This process involves the formation of scalemic α-(N-carbamoyl) allenes, followed by N-Boc deprotection and AgNO3-promoted cyclization. []
Q7: Can you elaborate on the use of 1-methyl-1-(trimethylsilyl)allene, a derivative of propargyl mesylate, in organic synthesis?
A7: 1-methyl-1-(trimethylsilyl)allene, prepared from (trimethylsilyl)propargyl mesylate, acts as a propargylic anion equivalent and a three-carbon synthon in [3+2] cycloaddition reactions. This versatile building block facilitates the synthesis of five-membered ring systems like cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



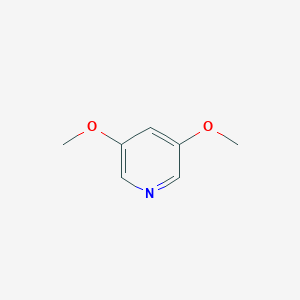
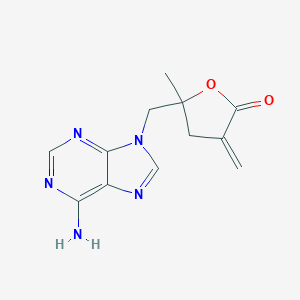
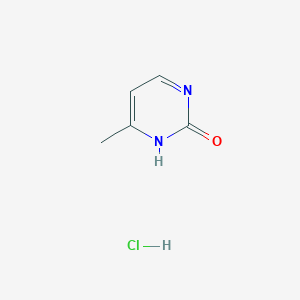
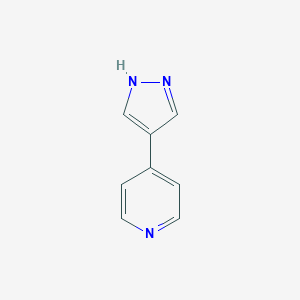
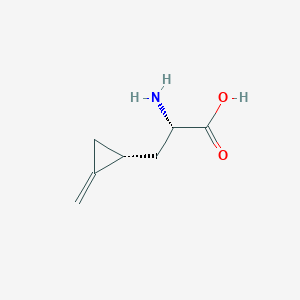

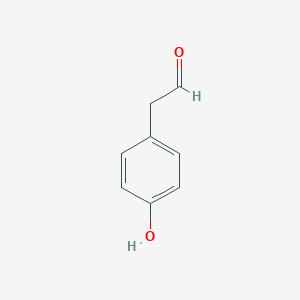
![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)
